N1-(4-fluorobenzyl)-N2-(3-phenylpropyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-(3-phenylpropyl)oxalamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group and a phenylpropyl group attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(3-phenylpropyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of the intermediate oxalyl chloride by reacting oxalic acid with thionyl chloride.
Step 2: Reaction of 4-fluorobenzylamine with oxalyl chloride to form the corresponding amide intermediate.
Step 3: Reaction of the amide intermediate with 3-phenylpropylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(3-phenylpropyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the oxalamide core can form hydrogen bonds with target proteins. This compound may modulate biological pathways by inhibiting enzyme activity or altering receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorobenzyl)-N2-(3-phenylpropyl)oxalamide
- N1-(4-methylbenzyl)-N2-(3-phenylpropyl)oxalamide
- N1-(4-bromobenzyl)-N2-(3-phenylpropyl)oxalamide
Uniqueness
N1-(4-fluorobenzyl)-N2-(3-phenylpropyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance metabolic stability and improve binding interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-16-10-8-15(9-11-16)13-21-18(23)17(22)20-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUNWUNUSZCYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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